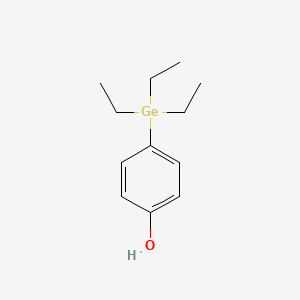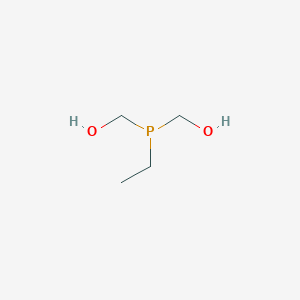
(Ethylphosphanediyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethylphosphanediyl)dimethanol is a chemical compound with the molecular formula C4H10O4. It is also known by its IUPAC name, 1,2-bis(hydroxymethoxy)ethane. This compound is characterized by its two hydroxyl groups attached to a central ethylene backbone, making it a versatile diol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethylphosphanediyl)dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde or paraformaldehyde. The reaction typically involves the use of a catalyst such as trimethylchlorosilane to facilitate the condensation process . The reaction conditions often include a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and formaldehyde are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethylphosphanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethylene glycol monoformate or ethylene glycol diformate.
Reduction: Ethylene glycol or methanol.
Substitution: Ethylene glycol derivatives with various functional groups.
Applications De Recherche Scientifique
(Ethylphosphanediyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is employed in the production of polymers, resins, and adhesives due to its diol functionality.
Mécanisme D'action
The mechanism of action of (Ethylphosphanediyl)dimethanol involves its ability to participate in various chemical reactions due to its hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent and reactant in chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional hydroxyl groups.
Propylene glycol: Similar diol but with a different backbone structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
(Ethylphosphanediyl)dimethanol is unique due to its specific arrangement of hydroxyl groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where precise control over chemical reactions is required .
Propriétés
Numéro CAS |
5849-96-7 |
|---|---|
Formule moléculaire |
C4H11O2P |
Poids moléculaire |
122.10 g/mol |
Nom IUPAC |
[ethyl(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3 |
Clé InChI |
HDFOIDAYIKWZGX-UHFFFAOYSA-N |
SMILES canonique |
CCP(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


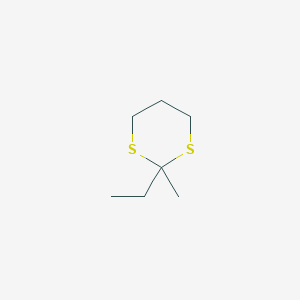


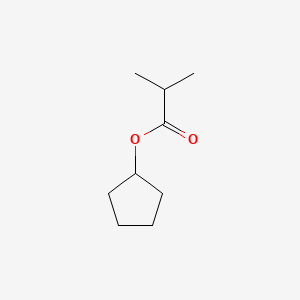
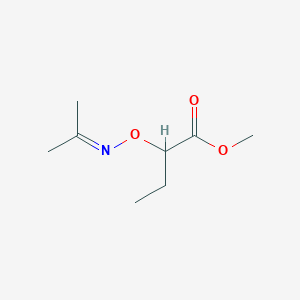
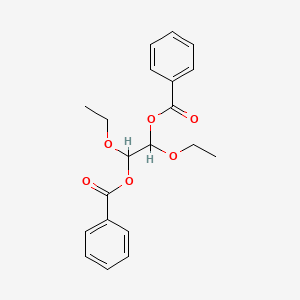
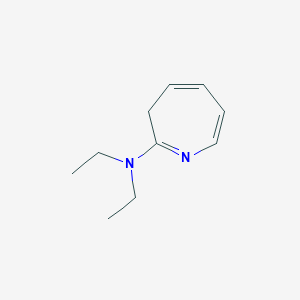

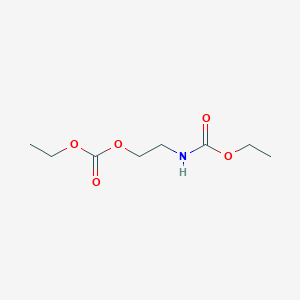
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
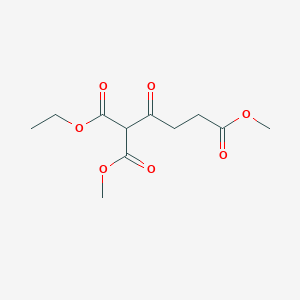
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
